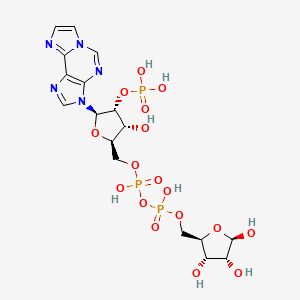
Etheno-NADP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etheno-NADP is a useful research compound. Its molecular formula is C17H24N5O17P3 and its molecular weight is 663.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
-
Substrate for Enzymatic Reactions :
Etheno-NADP serves as a substrate for specific enzymes, particularly in studies involving ADP-ribosylation. For instance, it can be utilized by the enzyme ART2 to facilitate etheno-ADP-ribosylation of target proteins, which is crucial for understanding signaling pathways in immune cells . -
Studying Metabolic Pathways :
The compound is instrumental in investigating metabolic pathways involving NADP. Researchers have leveraged this compound to elucidate the dynamics of NADP pools under varying physiological conditions, such as light exposure in chloroplasts . This research reveals how NADP levels fluctuate in response to environmental changes, highlighting its role in photosynthesis and energy metabolism.
Pharmacological Applications
-
Therapeutic Potential :
This compound's ability to modify cellular signaling pathways opens avenues for therapeutic interventions. Studies have shown that analogues like etheno-NAD can influence immune responses and may have implications for treating autoimmune diseases . -
Clinical Research :
Clinical trials exploring the effects of NAD analogues on conditions such as drug addiction have reported promising results. This compound could potentially be investigated for similar applications, given its structural similarities and functional properties.
Plant Biology Applications
-
Stress Response Mechanisms :
In plant biology, this compound has been studied for its role in stress responses, particularly under aluminum toxicity conditions. Research indicates that mutations affecting NADP metabolism can enhance root growth and tolerance to aluminum stress in Arabidopsis thaliana . This suggests that manipulating NADP dynamics could improve plant resilience. -
Chloroplast Functionality :
This compound's involvement in chloroplast functions has been documented, particularly regarding its role in regulating NADP levels during photosynthetic activity. Studies indicate that chloroplastic NADP dynamics are crucial for maintaining efficient photosynthesis under fluctuating light conditions .
Table 1: Summary of this compound Applications
Case Study: this compound in Plant Stress Responses
A study conducted on Arabidopsis thaliana highlighted the role of this compound in enhancing tolerance to aluminum toxicity. The nadp-me1 mutant exhibited greater root lengths compared to wild-type plants when subjected to high aluminum concentrations. This effect was attributed to alterations in ROS generation and signaling pathways regulated by NADP metabolism .
Eigenschaften
Molekularformel |
C17H24N5O17P3 |
|---|---|
Molekulargewicht |
663.3 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C17H24N5O17P3/c23-10-7(37-17(26)12(10)25)3-34-41(30,31)39-42(32,33)35-4-8-11(24)13(38-40(27,28)29)16(36-8)22-6-19-9-14-18-1-2-21(14)5-20-15(9)22/h1-2,5-8,10-13,16-17,23-26H,3-4H2,(H,30,31)(H,32,33)(H2,27,28,29)/t7-,8-,10-,11-,12-,13-,16-,17-/m1/s1 |
InChI-Schlüssel |
KWEQFQACRLGUSH-QJWJOKBXSA-N |
Isomerische SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















